molecular formula C10H7F3N2O2 B1415854 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde CAS No. 1571935-85-7

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde

Cat. No. B1415854
CAS RN: 1571935-85-7
M. Wt: 244.17 g/mol
InChI Key: BKJNGFVKBNJCOO-UHFFFAOYSA-N
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Description

The compound “5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs due to its unique properties .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups are diverse and depend on the specific compound and conditions . Trifluoromethyl groups can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Photoaffinity Labeling

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde and its derivatives have been extensively used in photoaffinity labeling, a technique to study molecular interactions. For instance, (Shih & Bayley, 1985) discussed the use of a similar compound in creating peptide photoaffinity reagents. Another study by (Hatanaka et al., 1989) explored its use in spectrophotometric detection in photoaffinity labeling.

Synthesis of Novel Compounds

This chemical is pivotal in the synthesis of various novel compounds. (Kogon et al., 1992) described its use in synthesizing cleavable carbene-generating reagents for molecular biology applications. Similarly, (Tsoungas & Searcey, 2001) utilized it for creating potential precursors to DNA intercalators.

Surface Modification and Material Science

In material science, this compound finds application in surface modification. (Ismaili et al., 2010) demonstrated its use in modifying gold nanoparticles through carbene insertion reactions. Also, (Lawrence et al., 2011) used it for covalent modification of graphitic carbon and carbon nanotubes.

Understanding Molecular Structures and Properties

Studies have also focused on understanding the properties and structures of compounds derived from this compound. For example, (Song & Sheridan, 2011) explored the regiochemical substituent switching of spin states in related aryl(trifluoromethyl)carbenes.

Biomedical Applications

This compound has seen usage in developing tools for biomedical research. (Korshunova et al., 1999) synthesized a variant for DNA/Protein crosslinking, demonstrating its potential in molecular biology studies.

Future Directions

The use of trifluoromethyl groups in organic compounds is a growing field of research, with many potential future applications in pharmaceuticals, agrochemicals, and functional materials . The development of new methods for the synthesis and application of trifluoromethyl-containing compounds is an important area of ongoing research .

properties

IUPAC Name

2-methoxy-5-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-8-3-2-7(4-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJNGFVKBNJCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde
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5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde
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5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde
Reactant of Route 5
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde
Reactant of Route 6
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